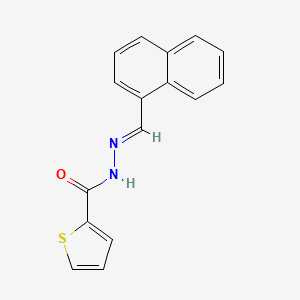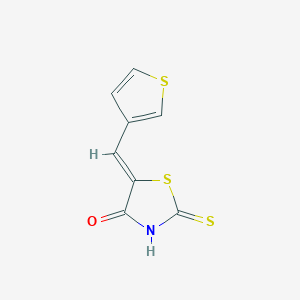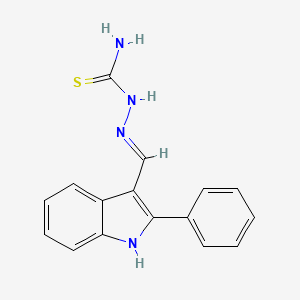
N'-(1-naphthylmethylene)-2-thiophenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of a naphthyl group attached to a methylene bridge, which is further connected to a thiophene ring via a carbohydrazide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide typically involves the condensation reaction between 1-naphthaldehyde and 2-thiophenecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
- Dissolve 1-naphthaldehyde and 2-thiophenecarbohydrazide in ethanol.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture to room temperature.
- Filter the precipitated product and wash with cold ethanol.
- Dry the product under vacuum to obtain N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide.
Industrial Production Methods
Industrial production methods for N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography may be employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The naphthyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyl and thiophene oxides, while reduction can produce hydrazine derivatives.
科学的研究の応用
N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new pharmaceuticals.
Industry: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological activities. Additionally, its hydrazone group can participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
N-(1-naphthyl)ethylenediamine: This compound shares the naphthyl group but differs in its ethylenediamine linkage.
N-(1-naphthyl)phthalamic acid: Similar in having a naphthyl group, but it contains a phthalamic acid moiety.
N-(naphthalen-1-yl)phenazine-1-carboxamide: Contains a naphthyl group and a phenazine carboxamide structure.
Uniqueness
N’-(1-naphthylmethylene)-2-thiophenecarbohydrazide is unique due to its combination of a naphthyl group, methylene bridge, and thiophene ring. This structural arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
分子式 |
C16H12N2OS |
|---|---|
分子量 |
280.3 g/mol |
IUPAC名 |
N-[(E)-naphthalen-1-ylmethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12N2OS/c19-16(15-9-4-10-20-15)18-17-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-11H,(H,18,19)/b17-11+ |
InChIキー |
YJFIQKQWEALGTC-GZTJUZNOSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)C3=CC=CS3 |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC=CS3 |
溶解性 |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11667920.png)
![N'-[(E)-[3-(Benzyloxy)-4-methoxyphenyl]methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11667922.png)
![N-(4-Methylphenyl)-2-[N-(3-nitrophenyl)benzenesulfonamido]acetamide](/img/structure/B11667937.png)
![(4-Benzylpiperazin-1-yl)[3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B11667942.png)
![11-(2-butoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11667946.png)

![5-(4-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11667951.png)


![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11667969.png)

![N'-[(E)-biphenyl-4-ylmethylidene]thiophene-2-carbohydrazide](/img/structure/B11667975.png)
![N'-[3-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B11667984.png)
![N,N'-Ethylenebis[3-methoxy-N-(O-tolyl)benzamide]](/img/structure/B11667985.png)
